molecular formula C23H23N7O7 B5770544 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

Cat. No.: B5770544
M. Wt: 509.5 g/mol
InChI Key: JNBFPGGKMWMCNV-BHGWPJFGSA-N
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Description

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is a complex organic compound with a molecular formula of C24H25N7O7. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Substitution Reactions: The hydroxyl and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazinyl group is introduced by reacting the purine derivative with hydrazine and subsequently forming the hydrazone with 4-nitrobenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxyphenoxy groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur at the purine core and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydroxyl and methoxyphenoxy groups.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be studied. Its hydrazone moiety may allow it to act as a ligand for certain enzymes or receptors.

Medicine

The compound may have potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug modification and optimization.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazone moiety may allow it to form reversible covalent bonds with target proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is unique due to the presence of the nitrophenyl hydrazone moiety. This functional group may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O7/c1-28-20-19(21(32)26-23(28)33)29(12-16(31)13-37-18-9-7-17(36-2)8-10-18)22(25-20)27-24-11-14-3-5-15(6-4-14)30(34)35/h3-11,16,31H,12-13H2,1-2H3,(H,25,27)(H,26,32,33)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBFPGGKMWMCNV-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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